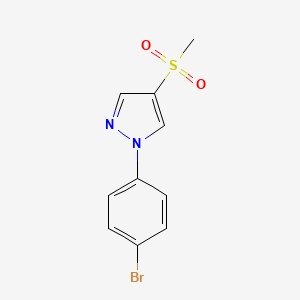

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Description

1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a pyrazole-based compound featuring a 4-bromophenyl substituent at the 1-position and a methanesulfonyl (mesyl) group at the 4-position. The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic targets, while the methanesulfonyl group, a strong electron-withdrawing moiety, can modulate electronic properties and metabolic stability.

Properties

Molecular Formula |

C10H9BrN2O2S |

|---|---|

Molecular Weight |

301.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-4-methylsulfonylpyrazole |

InChI |

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-8(11)3-5-9/h2-7H,1H3 |

InChI Key |

MNGIIKOBFOZRJP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed N-Arylation of Pyrazole

A widely reported method for preparing 1-(4-bromophenyl)-1H-pyrazole involves copper-catalyzed N-arylation of pyrazole with 1,4-dibromobenzene or 4-bromoiodobenzene under inert atmosphere conditions.

Typical reaction conditions and results:

| Parameter | Details |

|---|---|

| Starting materials | Pyrazole, 1,4-dibromobenzene or 4-bromoiodobenzene |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine |

| Base | Caesium carbonate (Cs2CO3) or potassium phosphate |

| Solvent | Acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) |

| Temperature | 82°C to 160°C |

| Reaction time | 12 to 72 hours |

| Atmosphere | Nitrogen or inert atmosphere |

| Yield | 78% to 94% |

| Purification | Silica gel chromatography (hexane/dichloromethane or ethyl acetate/petroleum ether) |

1,4-dibromobenzene (8 mmol), pyrazole (3 mmol), CuI (0.1 mmol), DMEDA (0.4 mmol), and Cs2CO3 (4 mmol) in 1.6 mL acetonitrile stirred at 82°C for 72 hours under nitrogen gave 1-(4-bromophenyl)-1H-pyrazole in 82% yield after silica gel purification.

Alternative conditions with 1-bromo-4-iodobenzene and similar reagents gave yields up to 94% at 82°C overnight.

Introduction of Methanesulfonyl Group at C-4 Position

Direct Sulfonylation of Pyrazole at C-4

The methanesulfonyl group (-SO2CH3) can be introduced at the C-4 position of the pyrazole ring through electrophilic sulfonylation reactions. Typical reagents include methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in the presence of a base.

- The 1-(4-bromophenyl)-1H-pyrazole is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

- A base such as triethylamine or pyridine is added to scavenge HCl.

- Methanesulfonyl chloride is added dropwise at low temperature (0°C to room temperature).

- The reaction mixture is stirred for several hours until completion.

- The product is purified by column chromatography.

- The regioselectivity for sulfonylation at C-4 is favored due to the electron density and resonance stabilization of the pyrazole ring.

- Reaction conditions must be optimized to avoid sulfonylation at nitrogen or other positions.

- Yields typically range from 60% to 85% depending on conditions and purity of starting materials.

Alternative Synthetic Routes and Cyclocondensation Approaches

Cyclocondensation of 1,3-Diketones and Hydrazines

An alternative route to substituted pyrazoles involves the cyclocondensation of 1,3-diketones with hydrazines bearing the 4-bromophenyl substituent.

- 4-Bromophenyl hydrazine reacts with 1,3-diketone derivatives under acidic or neutral conditions to form the pyrazole ring.

- Subsequent sulfonylation at C-4 can be performed as described above.

This approach is useful for synthesizing diverse pyrazole derivatives but requires careful control of substituents and reaction conditions.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Arylation of Pyrazole | Copper-catalyzed coupling | CuI, DMEDA, Cs2CO3, 1,4-dibromobenzene, CH3CN, 82°C, 72h | 82-94 | High selectivity, inert atmosphere |

| Sulfonylation at C-4 | Electrophilic sulfonylation | Methanesulfonyl chloride, base (Et3N), DCM, 0-25°C | 60-85 | Regioselective C-4 substitution |

| Cyclocondensation | Hydrazine + 1,3-diketone cyclization | 4-bromophenyl hydrazine, diketone, acid catalyst | Moderate | Alternative pyrazole core synthesis |

Characterization and Research Results

-

- Molecular ion peaks consistent with the bromine isotopic pattern (M and M+2 peaks) confirm the presence of the 4-bromophenyl substituent.

-

- Chromatographic purification yields >80% pure compounds as confirmed by GC/MS and NMR.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used, although specific examples for this compound are limited.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below compares 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations:

- Bromophenyl Placement : Bromine at the para position is common across analogs (e.g., ), but its placement on the pyrazole (position 1 vs. 3) affects steric and electronic interactions.

Crystallographic and Structural Insights

- Planarity : The pyrazole ring in is nearly planar (max deviation: 0.078 Å), a feature likely shared by the target compound. Planarity facilitates π-π stacking in crystal lattices or protein binding pockets.

- Dihedral Angles : In , the pyrazole ring forms a 74.91° angle with a chlorophenyl group, whereas bromophenyl substituents may adopt distinct conformations due to steric and electronic differences.

Biological Activity

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a pyrazole derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole is C10H10BrN3O2S. Its structure features a bromine atom on the para position of a phenyl ring and a methanesulfonyl group at the 4-position of the pyrazole ring, which enhances solubility and reactivity. This unique configuration contributes to its biological interactions and pharmacological properties.

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to bind effectively to various enzymes involved in inflammatory pathways, suggesting a potential role as an anti-inflammatory agent.

- Cell Cycle Interference : Research indicates that it may induce apoptosis and disrupt cell cycle progression in cancer cells, leading to reduced tumor growth .

- Molecular Docking Studies : These studies suggest that the bromine substituent and methanesulfonyl group improve binding affinity through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against specific targets.

Anti-inflammatory Activity

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .

Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines, including:

- Breast Cancer : It showed potent antiproliferative effects against MDA-MB-231 cells.

- Liver Cancer : HepG2 cells demonstrated sensitivity to treatment.

- Other Cancers : Studies have reported efficacy against lung, colorectal, renal, and pancreatic cancers .

In vitro studies indicate that 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole can inhibit cell proliferation and induce cell death through apoptosis.

Study 1: Antitumor Efficacy

A study evaluated the effects of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls. The compound was particularly effective in inducing apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The administration resulted in decreased levels of inflammatory markers and improved clinical outcomes in models of induced inflammation. These findings suggest that it could be developed into a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities due to differences in substituents:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole | Different bromine position | Potentially different biological activity |

| 1-(4-chlorophenyl)-4-methanesulfonyl-1H-pyrazole | Chlorine instead of bromine | Varying reactivity |

| 3-amino-5-(4-bromophenyl)-1H-pyrazole | Amino group at position 3 | Enhanced water solubility |

This table illustrates how modifications can influence both chemical properties and biological activities.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto sulfones or α,β-unsaturated ketones. For example, hydrazine reacts with 4-bromophenyl-substituted diketones in ethanol or DMF under reflux, followed by sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Key steps include:

- Cyclization : Formation of the pyrazole ring via nucleophilic attack and dehydration.

- Sulfonylation : Introduction of the methanesulfonyl group at the 4-position. Yields (~60–75%) depend on solvent polarity and temperature control.

Q. Which spectroscopic methods are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., deshielded protons near electronegative groups). For example, the methanesulfonyl group shows a singlet at ~3.3 ppm (H) and 40–45 ppm (C) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm) and C-Br (~550 cm) bonds .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Anti-cancer activity is tested via MTT assays (e.g., IC values against HeLa or MCF-7 cells). Antimicrobial activity uses disc diffusion against E. coli or S. aureus .

- Targeted studies : Enzyme inhibition (e.g., COX-2 or tubulin polymerization assays) to evaluate anti-inflammatory or antimitotic potential .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity in cyclocondensation is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable attack sites, while substituent tuning (e.g., electron-withdrawing groups on diketones) directs reactivity . For example, 4-bromophenyl groups enhance para-substitution due to resonance stabilization .

Q. What role does the methanesulfonyl group play in modulating biological activity?

The sulfonyl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases or receptors). Structure-activity relationship (SAR) studies show:

- Increased lipophilicity improves blood-brain barrier penetration.

- Electron-withdrawing effects stabilize transition states in enzyme inhibition . Derivatives without the sulfonyl group exhibit ~50% reduced activity in anti-inflammatory assays .

Q. How can cross-coupling reactions (e.g., Suzuki) optimize derivative synthesis?

- Catalyst optimization : Pd(PPh) or PdCl(dppf) in THF/water mixtures enables efficient aryl-aryl coupling (yields ~80–90%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .

- Boronic acid derivatives : 4-Bromophenyl pyrazoles react with arylboronic acids under inert conditions to generate biaryl analogs .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystal packing : Bulky substituents (e.g., 4-bromophenyl) complicate unit cell symmetry. SHELXL refinement (with TWIN/BASF commands) resolves twinning in orthorhombic systems .

- Thermal motion : Methanesulfonyl groups exhibit higher displacement parameters, requiring anisotropic refinement .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, while R values (<0.05) ensure data quality .

Data Contradiction Analysis

Q. Why do reported yields for sulfonylation vary across studies?

Discrepancies (~50–85%) stem from:

- Base selection : Triethylamine vs. pyridine alters reaction kinetics.

- Solvent effects : Polar aprotic solvents (DMF) favor sulfonylation but may hydrolyze intermediates .

- Purity of starting materials : Bromophenyl derivatives with trace moisture reduce yields .

Q. How do biological activity results differ between structural analogs?

- Anti-cancer activity : Pyrazoles with 4-methanesulfonyl groups show higher cytotoxicity (IC ~10 µM) vs. methyl or nitro analogs (~30–50 µM) due to enhanced target binding .

- Antimicrobial activity : Chlorine substituents at the 5-position improve Gram-negative inhibition, while bromine favors Gram-positive targets .

Methodological Recommendations

Q. What strategies improve reproducibility in pyrazole synthesis?

Q. How can computational tools enhance experimental design?

- Molecular docking : Predict binding modes with COX-2 or tubulin (AutoDock Vina) .

- Reaction pathway simulation : Gaussian09 calculates transition states to optimize regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.